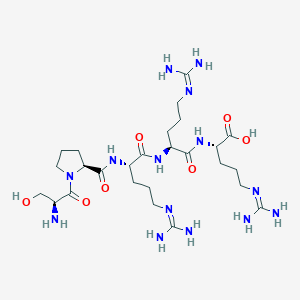![molecular formula C13H7Cl5 B15159399 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene CAS No. 656805-38-8](/img/structure/B15159399.png)
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). It is known for its persistence in the environment and its potential for bioaccumulation. This compound is often studied in the context of environmental science and pollution research due to its stability and widespread occurrence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-chlorobenzene under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are subjected to chlorinating agents in the presence of catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.
Oxidation Reactions: Can lead to the formation of more oxidized derivatives.
Reduction Reactions: May result in the removal of chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated benzene derivatives, while oxidation can produce more complex organochlorine compounds .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene has several scientific research applications:
Environmental Science: Studied for its persistence and bioaccumulation in ecosystems.
Chemistry: Used as a model compound for studying chlorination reactions and mechanisms.
Medicine: Investigated for its potential effects on human health and its role as a pollutant.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with membrane integrity and enzyme function. The molecular targets include various enzymes involved in metabolic pathways, leading to potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): Shares structural similarities and environmental persistence.
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene.
4-Chlorobenzene: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its specific chlorination pattern and its stability in the environment. Its persistence and potential for bioaccumulation make it a compound of interest in environmental studies and pollution research .
Eigenschaften
CAS-Nummer |
656805-38-8 |
|---|---|
Molekularformel |
C13H7Cl5 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2,4-dichloro-1-[dichloro-(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Cl5/c14-9-3-1-8(2-4-9)13(17,18)11-6-5-10(15)7-12(11)16/h1-7H |
InChI-Schlüssel |
GXDIYMGUKBAGCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

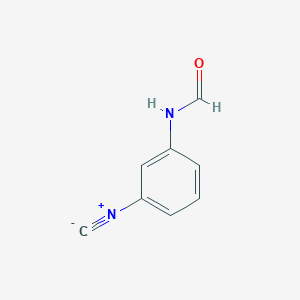
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

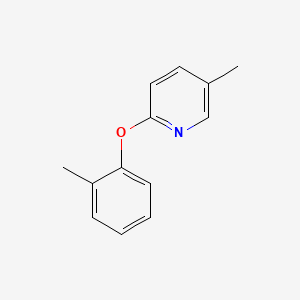
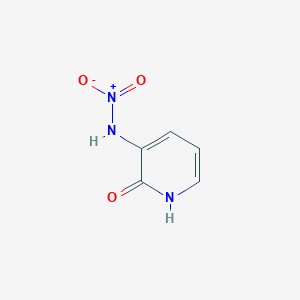

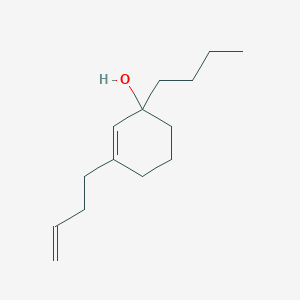
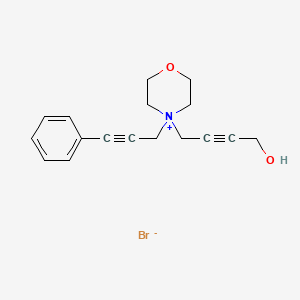
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
